5-O-Methyldalbergiphenol
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Overview
Description
5-O-Methyldalbergiphenol is a naturally occurring phenolic compound. It is known for its presence in various plant species, including those used in traditional medicine. This compound has garnered interest due to its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-Methyldalbergiphenol typically involves the methylation of dalbergiphenol. One common method includes the use of methyl iodide and a base such as potassium carbonate in an organic solvent like acetone. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources or chemical synthesis. Extraction methods include solvent extraction from plant materials, followed by purification using techniques like column chromatography. Chemical synthesis on an industrial scale would follow similar steps as laboratory synthesis but optimized for larger quantities and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-O-Methyldalbergiphenol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to various reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Various reduced phenolic derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
5-O-Methyldalbergiphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on cellular processes and its potential as a bioactive compound.
Medicine: Investigated for its therapeutic potential, particularly in cancer treatment and anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of 5-O-Methyldalbergiphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Anticancer Properties: It induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
Dalbergiphenol: The parent compound, which lacks the methyl group at the 5-position.
4-O-Methyldalbergiphenol: A positional isomer with the methyl group at the 4-position.
6-O-Methyldalbergiphenol: Another positional isomer with the methyl group at the 6-position.
Uniqueness
5-O-Methyldalbergiphenol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to its isomers, it may exhibit different levels of potency in its antioxidant, anti-inflammatory, and anticancer activities .
Properties
Molecular Formula |
C18H20O3 |
---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
1,2,4-trimethoxy-5-(1-phenylprop-2-enyl)benzene |
InChI |
InChI=1S/C18H20O3/c1-5-14(13-9-7-6-8-10-13)15-11-17(20-3)18(21-4)12-16(15)19-2/h5-12,14H,1H2,2-4H3 |
InChI Key |
IUHZDNVFBOTZHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2)OC)OC |
Origin of Product |
United States |
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